Methyl 2-(1,5-naphthyridin-2-yl)acetate
Overview
Description
Methyl 2-(1,5-naphthyridin-2-yl)acetate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a derivative of 1,5-naphthyridine, a heterocyclic compound that contains two nitrogen atoms in its structure.
Scientific Research Applications
Methyl 2-(1,5-naphthyridin-2-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(1,5-naphthyridin-2-yl)acetate are currently unknown. This compound is a derivative of the 1,5-naphthyridine class , which is known to exhibit a variety of biological activities.
Mode of Action
As a 1,5-naphthyridine derivative, it may interact with its targets through hydrogen bonding . .
Biochemical Analysis
Biochemical Properties
Methyl 2-(1,5-naphthyridin-2-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand coordinating to metal ions such as Pd(II), forming complexes that can affect biochemical pathways . These interactions are essential for understanding the compound’s role in biological systems and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various enzymes and proteins within the cell, leading to changes in cellular behavior and function . These effects are critical for understanding how the compound can be used in therapeutic contexts and its potential side effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways and gene expression. For example, its interaction with metal ions and subsequent formation of complexes can alter the activity of enzymes involved in critical cellular processes . Understanding these molecular mechanisms is vital for developing targeted therapies and predicting the compound’s behavior in biological systems.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, the compound’s effects can change over time due to its stability and degradation products. Long-term studies have shown that the compound can have lasting effects on cellular function, which are essential for understanding its potential therapeutic applications and side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes. At high doses, the compound can exhibit toxic or adverse effects, which are crucial for determining safe and effective dosage ranges for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding how the compound is processed within the body and its potential effects on overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These factors are important for understanding how the compound exerts its effects and its potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in predicting its effects on cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . One common method includes the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates. These intermediates then undergo cyclization to form the naphthyridine ring system .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,5-naphthyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of substituted naphthyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound of Methyl 2-(1,5-naphthyridin-2-yl)acetate, known for its biological activities.
2-Methyl-1,5-naphthyridine: A derivative with similar structural features but different reactivity and applications.
1,8-Naphthyridine: Another isomer with distinct chemical properties and uses.
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(1,5-naphthyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-8-4-5-9-10(13-8)3-2-6-12-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLYPVCCYRBJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.